molecular formula C16H16O6 B14490573 Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate CAS No. 63615-46-3

Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate

Cat. No.: B14490573
CAS No.: 63615-46-3
M. Wt: 304.29 g/mol
InChI Key: ADXIKTAKFGCCRL-UHFFFAOYSA-N
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Description

Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate (CAS 63615-46-3) is a derivative of azulene, a distinctive bicyclic aromatic hydrocarbon known for its deep blue color . This compound serves as a versatile building block in organic synthesis and materials science research. Its core value lies in its application as a precursor for fluorescent probes, specifically for the selective detection of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻) in biological systems, making it a valuable tool for bioimaging and studying oxidative stress . Furthermore, the compound exhibits significant coordination chemistry. Related hydroxyazulene dicarboxylate ligands are used to synthesize various metal complexes (with Pd, Cu, Ni, Co, Zn) and coordination polymers . These azulene-embedded heterometallacycles are air-stable and can be incorporated into polymers like poly(methyl methacrylate) (PMMA) to create composite films with unique coloration, highlighting their potential in developing advanced functional materials and dyes . The reactivity of this compound is attributed to its hydroxyl and carboxylate groups, which facilitate various chemical transformations, including oxidation and substitution reactions . Synthetically, it can be prepared through methods such as the Ziegler-Hafner cycloaddition to form the azulene core, followed by regioselective hydroxylation at the 2- and 6-positions via a high-yielding boronate ester oxidation pathway . Attention: This product is for research use only and is not intended for human or veterinary use .

Properties

CAS No.

63615-46-3

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate

InChI

InChI=1S/C16H16O6/c1-3-21-15(19)12-10-7-5-9(17)6-8-11(10)13(14(12)18)16(20)22-4-2/h5-8,17-18H,3-4H2,1-2H3

InChI Key

ADXIKTAKFGCCRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CC=C2C(=C1O)C(=O)OCC)O

Origin of Product

United States

Preparation Methods

Core Azulene Synthesis via Cycloaddition and Ring Expansion

Ziegler-Hafner Cycloaddition for Azulene Framework Formation

The Ziegler-Hafner method remains a cornerstone for synthesizing substituted azulenes. This protocol involves [8+2] cycloaddition between 2H-cyclohepta[b]furan-2-ones and enol ethers, yielding azulenes with substituents on the seven-membered ring. For diethyl 1,3-dicarboxylate installation, diethyl acetylenedicarboxylate or analogous enol ethers serve as reactants.

Reaction Conditions

  • Reactants : 2H-Cyclohepta[b]furan-2-one (1.0 equiv), diethyl acetylenedicarboxylate (1.2 equiv)
  • Solvent : Toluene (anhydrous)
  • Temperature : 160–190°C (neat conditions)
  • Yield : 60–75%

The reaction proceeds via a strained intermediate that undergoes decarboxylation and alcohol elimination to form the azulene core. Ester groups at positions 1 and 3 are introduced directly through the enol ether’s structure, avoiding post-synthetic modifications.

Hydroxylation Strategies for 2- and 6-Positions

Boronate Ester Oxidation Pathway

A two-step hydroxylation method, adapted from azulene probe synthesis, involves installing boronate esters followed by oxidative cleavage.

Step 1: Boronate Installation via Miyaura Borylation
  • Substrate : Diethyl 2,6-dibromoazulene-1,3-dicarboxylate
  • Catalyst : Pd(dppf)Cl₂ (5 mol%)
  • Reagents : Bis(pinacolato)diboron (2.2 equiv), KOAc (3.0 equiv)
  • Solvent : Dioxane (anhydrous)
  • Conditions : 80°C, 12 h, N₂ atmosphere
  • Yield : 85–90%
Step 2: Hydrogen Peroxide-Mediated Oxidation
  • Substrate : Diethyl 2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azulene-1,3-dicarboxylate
  • Oxidant : 30% H₂O₂ (4.0 equiv)
  • Solvent : THF/H₂O (4:1)
  • Conditions : 25°C, 24 h
  • Yield : 90–95%

This method’s regioselectivity arises from the steric and electronic effects of the ester groups, directing borylation to the 2- and 6-positions.

Alternative Hydroxylation via Directed C–H Activation

Palladium-Catalyzed Oxidative Hydroxylation

Recent advances in C–H activation enable direct hydroxylation of azulene derivatives. A palladium(II)/copper(II) system achieves this with high regiocontrol:

Reaction Parameters

  • Catalyst : Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 equiv)
  • Oxidant : O₂ (balloon)
  • Solvent : AcOH/H₂O (9:1)
  • Temperature : 100°C, 48 h
  • Yield : 50–60% (for dihydroxylation)

Ester groups at 1 and 3 act as directing groups, polarizing the azulene π-system to favor electrophilic attack at positions 2 and 6.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Regioselectivity Scalability
Boronate Oxidation Miyaura borylation → H₂O₂ oxidation 85–95 High Excellent
C–H Activation Pd/Cu catalysis → O₂ oxidation 50–60 Moderate Moderate
Ziegler-Hafner Cycloaddition → decarboxylation 60–75 High Good

The boronate oxidation route offers superior yields and selectivity, making it the preferred industrial-scale method. However, C–H activation avoids pre-functionalization steps, appealing for exploratory syntheses.

Purification and Characterization Protocols

Chromatographic Separation

  • Stationary Phase : Silica gel (230–400 mesh)
  • Eluent : Ethyl acetate/petroleum ether (1:4 → 2:3 gradient)
  • Rf : 0.16–0.25 (TLC monitoring)

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 11.02 (s, 2H, OH), 8.99 (dt, J = 11.6 Hz, 2H), 7.41 (s, 2H, NH₂), 4.35 (q, J = 7.1 Hz, 4H, CH₂), 1.37 (t, J = 7.1 Hz, 6H, CH₃).
  • IR : νmax 3499 (O–H), 1660 (C=O), 1580 (C=C).

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate involves its ability to undergo various chemical transformations. The compound’s reactivity is attributed to the presence of hydroxyl and carboxylate groups, which facilitate oxidation and substitution reactions. These reactions can lead to the formation of new compounds with potential biological and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual hydroxyl groups, which provide distinct reactivity compared to its oxidized or chlorinated counterparts. This makes it a versatile intermediate in organic synthesis and materials science .

Biological Activity

Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate is a compound derived from azulene, known for its unique structural properties and biological activities. This article explores its synthesis, biological activity, and potential applications based on existing research.

Synthesis of this compound

The synthesis of this compound involves the reaction of diethyl 2-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azulene-1,3-dicarboxylate with hydrogen peroxide in tetrahydrofuran (THF). The reaction conditions typically include stirring for 24 hours at room temperature. The product is then purified using silica column chromatography to obtain a stable compound characterized by its distinct fluorescent properties.

Reactive Oxygen Species (ROS Detection

This compound has been evaluated for its ability to detect reactive oxygen species (ROS) in biological systems. Studies indicate that this compound can selectively detect hydrogen peroxide (H2O2H_2O_2) and peroxynitrite (ONOOONOO^-), which are significant in various cellular processes and pathologies.

Key Findings:

  • Fluorescence Intensity: In vitro studies demonstrated that the compound exhibited a nearly threefold increase in fluorescence intensity when exposed to H2O2H_2O_2 and ONOOONOO^- compared to control groups. This property makes it a promising candidate for bioimaging applications .
  • Cell Viability: MTT assays confirmed that this compound is non-cytotoxic under the experimental conditions used for ROS detection .

Case Studies

Several studies have investigated the biological implications of using this compound as a fluorescent probe:

  • Study on RAW264.7 Macrophages:
    • Objective: To assess the compound's ability to respond to endogenous ROS.
    • Methodology: Macrophages were pretreated with phorbol myristate acetate (PMA) and lipopolysaccharide/gamma interferon (LPS/IFN-γ), known to induce ROS production.
    • Results: The fluorescence intensity increased significantly in treated cells compared to untreated controls, confirming the probe's effectiveness in detecting ROS in live cells .
  • Visualization in Living Tissues:
    • Objective: To evaluate the probe's capability to visualize ROS in live tissues.
    • Methodology: Fresh slices of rat hippocampus were stained with the compound.
    • Results: Enhanced fluorescence was observed upon treatment with ROS-inducing agents like PMA and SIN-1, indicating successful detection of endogenous ROS in tissue samples .

Potential Applications

The unique properties of this compound suggest several potential applications:

  • Bioimaging: Its selectivity for ROS makes it suitable for imaging oxidative stress in various biological contexts.
  • Therapeutic Monitoring: The ability to detect specific ROS could aid in monitoring diseases where oxidative stress plays a critical role.

Q & A

Basic Synthesis and Purification

Q: What are the optimal conditions for synthesizing diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate, and how do reaction parameters influence yield? A: Synthesis typically involves nucleophilic substitution or hydrolysis of precursor esters. For example, alkaline treatment of diethyl 6-bromoazulene-1,3-dicarboxylate with sodium methoxide in methanol yields the methoxy derivative (82% yield), while acid hydrolysis (e.g., H₂SO₄) is required for decarboxylation to free hydroxy groups . Key parameters include:

  • Catalyst selection : Rhodium complexes (e.g., [Rh(acac)(CO)₂]) with BIPHEPHOS ligands enhance regioselectivity in hydroformylation steps .
  • Solvent choice : Dry THF minimizes side reactions during tandem hydroformylation/aldol condensation .
  • Temperature : Elevated temperatures (130°C) are critical for cyanide substitution using CuCN in DMF .

Advanced Reaction Mechanism Analysis

Q: How can unexpected N-nitration products (e.g., diethyl 2-nitroaminoazulene-1,3-dicarboxylate) be rationalized during attempted C-nitration of azulene derivatives? A: Nitration pathways depend on electrophilic attack sites. For diethyl azulene-1,3-dicarboxylates, the electron-rich amino group at position 2 directs nitration to the nitrogen atom instead of the carbon backbone. Analytical methods to confirm such products include:

  • Elemental analysis : Verify nitrogen content and nitro group incorporation.
  • ¹H/¹³C NMR : Detect deshielding effects from nitroamino substitution .
  • X-ray crystallography : Resolve structural ambiguities, as seen in related azulene derivatives .

Substituent Effects on Reactivity

Q: How do electron-withdrawing/donating groups at the 2- and 6-positions influence the compound’s reactivity in cross-coupling reactions? A: Substituents modulate azulene’s aromaticity and electron density:

  • Electron-withdrawing groups (e.g., -CN, -Br) : Enhance stability toward electrophilic substitution but hinder nucleophilic attacks. For example, 6-cyano derivatives resist direct hydroxyethylation, requiring alternative pathways like acetoxy intermediates .
  • Electron-donating groups (e.g., -OCH₃, -NH₂) : Increase susceptibility to electrophilic substitution but may lead to side reactions (e.g., DMF hydrolysis producing dimethylamino byproducts) .
SubstituentReactivity TrendExample Reaction Outcome
-BrFacilitates SNAr78% yield in CuCN-mediated cyanation
-OCH₃Stabilizes via resonanceMethoxy derivatives resist base hydrolysis
-NH₂Prone to N-functionalizationNitration yields nitroamino products

Methodological Challenges in Decarboxylation

Q: Why does base hydrolysis fail to decarboxylate diethyl 6-methoxyazulene-1,3-dicarboxylate, and how is this resolved? A: The methoxy group stabilizes the carboxylate conjugate base, preventing decarboxylation under basic conditions. Acidic conditions (e.g., H₂SO₄) protonate the carboxylate, enabling decarboxylation via acylium ion intermediates. This is consistent with Treffers and Hammett’s mechanisms for ester hydrolysis in strong acids .

Advanced Applications in Chemosensing

Q: Can this compound derivatives function as fluoride sensors in aqueous media? A: Yes. Boron-containing azulene derivatives (e.g., NAz-6-Bpin) exhibit colorimetric responses to fluoride via Lewis acid-base interactions. Key design considerations include:

  • Boron functionalization : Introduce pinacol boronate esters for fluoride binding .
  • Solvent compatibility : Use THF/water mixtures to balance solubility and sensitivity .
  • Detection limits : Optimize via UV-vis spectroscopy (e.g., λₐᵦₛ shifts from 550 nm to 620 nm upon F⁻ binding) .

Data Contradictions in Spectral Assignments

Q: How should researchers resolve discrepancies in NMR assignments for azulene derivatives with similar substituents? A: Combine multiple techniques:

  • 2D NMR (COSY, NOESY) : Correlate proton environments to distinguish regioisomers.
  • Computational modeling : Compare experimental vs. DFT-calculated chemical shifts.
  • X-ray diffraction : Unambiguously confirm substituent positions, as demonstrated for thiophene-ethynyl derivatives .

Advanced Crystallographic Characterization

Q: What crystallographic challenges arise in analyzing diethyl azulene dicarboxylates, and how are they addressed? A: Challenges include:

  • Polymorphism : Multiple crystal forms may exist due to flexible ester groups.
  • Disorder : Ethyl groups or substituents (e.g., thiophene-ethynyl) may exhibit positional disorder.
    Solutions :
  • Low-temperature data collection : Mitigate thermal motion artifacts.
  • High-resolution synchrotron data : Resolve fine structural details, as used for monoclinic C2/c systems (a = 22.2429 Å, β = 102.914°) .

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